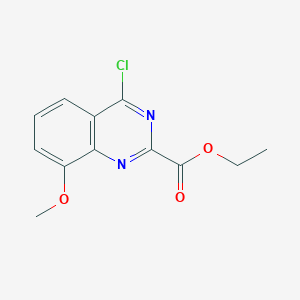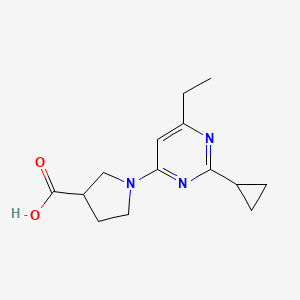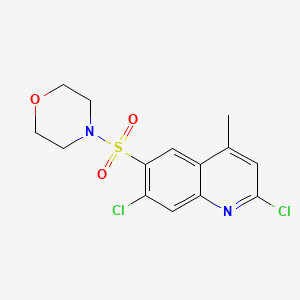
4-((2,7-Dichloro-4-methylquinolin-6-yl)sulfonyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2,7-Dichloro-4-methylquinolin-6-yl)sulfonyl)morpholine is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring substituted with chlorine atoms and a sulfonyl group attached to a morpholine ring. It is primarily used in pharmaceutical research and has shown potential in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,7-Dichloro-4-methylquinolin-6-yl)sulfonyl)morpholine typically involves multiple steps. One common method starts with the chlorination of 4-methylquinoline to introduce chlorine atoms at the 2 and 7 positions. This is followed by the sulfonylation of the quinoline ring to attach the sulfonyl group. Finally, the morpholine ring is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the industrial synthesis include chlorinating agents, sulfonyl chlorides, and morpholine. The reactions are typically carried out under controlled temperature and pressure conditions to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-((2,7-Dichloro-4-methylquinolin-6-yl)sulfonyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the quinoline ring.
Substitution: Nucleophilic substitution reactions are common, especially for introducing the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield partially or fully reduced quinoline derivatives.
Aplicaciones Científicas De Investigación
4-((2,7-Dichloro-4-methylquinolin-6-yl)sulfonyl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a biochemical probe for studying cellular processes.
Medicine: It is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-((2,7-Dichloro-4-methylquinolin-6-yl)sulfonyl)morpholine involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting cellular processes. The sulfonyl group can form covalent bonds with proteins, inhibiting their function. These interactions lead to various biological effects, including the inhibition of cell proliferation and induction of apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
2,7-Dichloroquinoline: Similar in structure but lacks the sulfonyl and morpholine groups.
4-Methylquinoline: Lacks the chlorine and sulfonyl groups.
Morpholine: A simpler structure without the quinoline ring.
Uniqueness
4-((2,7-Dichloro-4-methylquinolin-6-yl)sulfonyl)morpholine is unique due to the combination of its quinoline, sulfonyl, and morpholine moieties. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds. The presence of multiple functional groups allows for diverse chemical reactivity and potential therapeutic applications.
Propiedades
Fórmula molecular |
C14H14Cl2N2O3S |
|---|---|
Peso molecular |
361.2 g/mol |
Nombre IUPAC |
4-(2,7-dichloro-4-methylquinolin-6-yl)sulfonylmorpholine |
InChI |
InChI=1S/C14H14Cl2N2O3S/c1-9-6-14(16)17-12-8-11(15)13(7-10(9)12)22(19,20)18-2-4-21-5-3-18/h6-8H,2-5H2,1H3 |
Clave InChI |
NXASYVBYELYMKJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=CC(=C(C=C12)S(=O)(=O)N3CCOCC3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



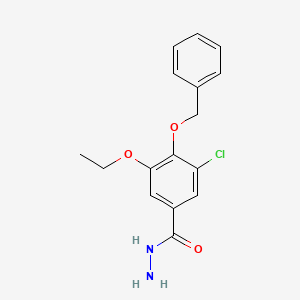

![tert-butyl (3R,5S)-3-amino-5-[(tert-butyldimethylsilyl)oxy]piperidine-1-carboxylate](/img/structure/B13007932.png)
![2-(Aminomethyl)-6,7-dihydrofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B13007935.png)


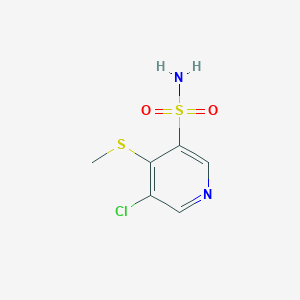
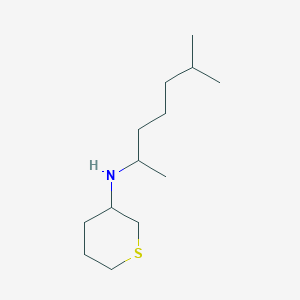

![(1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride](/img/structure/B13007979.png)
